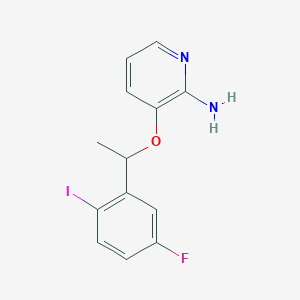
3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C13H12FIN2O and its molecular weight is 358.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine, also known by its CAS number 1454847-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C13H12FIN2O
- Molecular Weight : 358.15 g/mol
- CAS Registry Number : 1454847-98-3
| Property | Value |
|---|---|
| Molecular Formula | C13H12FIN2O |
| Molecular Weight | 358.15 |
| CAS Number | 1454847-98-3 |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-cancer properties and potential as a therapeutic agent.
Anti-Cancer Activity
A study conducted on L1210 mouse leukemia cells demonstrated that compounds similar to this compound exhibited potent inhibition of cell proliferation. The IC50 values were reported in the nanomolar range, indicating significant anti-cancer potential . This suggests that the compound may act by interfering with cellular processes crucial for cancer cell survival.
Research indicates that the mechanism of action for related compounds involves intracellular release pathways that lead to the activation of prodrugs. For instance, the presence of thymidine was shown to reverse the growth inhibition effect, implicating a nucleoside pathway in its activity .
Case Studies
- Synthesis and Evaluation : A series of derivatives based on similar structures were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that modifications to the phenyl ring could enhance potency and selectivity against specific cancer types .
- In Vivo Studies : In vivo pharmacokinetic studies have shown promising results for compounds in this class, with favorable absorption and distribution characteristics noted in animal models .
Comparative Analysis
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Eigenschaften
Molekularformel |
C13H12FIN2O |
|---|---|
Molekulargewicht |
358.15 g/mol |
IUPAC-Name |
3-[1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17) |
InChI-Schlüssel |
OYOAYUWCUQLRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















